Bienvenue dans la boutique en ligne BenchChem!

AP39

Endothelial dysfunction Diabetic complications Mitochondrial bioenergetics

AP39 (CAS 1429061-80-2) is the only mitochondria-targeted H2S donor that combines a TPP+ moiety for selective mitochondrial accumulation with controlled H2S release from its dithiolethione core. Unlike untargeted NaHS or GYY4137, AP39 achieves therapeutic H2S levels at the primary site of oxidative damage—the mitochondrion—at 30–100 nM, without NO dependency. This unique targeting is essential for robust protection in ischemia-reperfusion, neurodegeneration, and metabolic models where generic donors fail. Choose AP39 for experiments requiring precise mitochondrial H2S delivery, NO-independent cardioprotection, or models of endothelial dysfunction.

Molecular Formula C37H38O2PS3+
Molecular Weight 641.9 g/mol
Cat. No. B593275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP39
Synonyms[10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium
Molecular FormulaC37H38O2PS3+
Molecular Weight641.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1
InChIKeyIJPVLCJPNDOZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP39 (1429061-80-2) Mitochondria-Targeted Hydrogen Sulfide Donor: Chemical Profile for Procurement Decisions


AP39 (CAS 1429061-80-2) is a synthetic triphenylphosphonium (TPP+)-derivatized anethole dithiolethione (ADT-OH) compound engineered as a mitochondria-targeted hydrogen sulfide (H2S) donor. The molecule comprises three functional components: a lipophilic TPP+ cation that drives mitochondrial accumulation via the organelle's negative membrane potential, an H2S-donating dithiolethione moiety, and an aliphatic linker connecting them [1]. AP39 exhibits concentration-dependent biphasic effects on mitochondrial function, with stimulation of electron transport and bioenergetics at 30–100 nM and inhibitory effects at ≥300 nM in endothelial cells [2]. The compound demonstrates in vivo efficacy across multiple rodent disease models at doses of 0.1–1 µmol/kg (i.v.) or 0.1–0.3 mg/kg (i.p.), with patent protection filed under WO2013045951 [3].

AP39: Why Non-Targeted H2S Donors and Untargeted Analogs Cannot Substitute in Mitochondrial Research


Generic H2S donors such as NaHS (sodium hydrosulfide) and Na2S (sodium sulfide) release H2S rapidly and non-specifically throughout the cell, resulting in peak concentrations that may induce cytotoxicity while failing to achieve sustained therapeutic levels at the mitochondrial compartment—the primary site of oxidant production and bioenergetic regulation [1]. Untargeted slow-release donors like GYY4137, while offering more controlled H2S liberation, lack the TPP+ mitochondrial-targeting motif and therefore distribute H2S across all cellular compartments without preferential accumulation at the organelle most critical for ischemia-reperfusion injury, metabolic dysfunction, and oxidative damage [2]. The control compound ADT-OH (the H2S-releasing moiety of AP39 without TPP+ conjugation) exhibits no protective effect under oxidative stress conditions where AP39 demonstrates robust cytoprotection, confirming that mitochondrial targeting is not merely incremental but essential for therapeutic efficacy [3]. Substituting AP39 with these generic alternatives in experimental protocols would confound data interpretation and may entirely fail to replicate published protective outcomes.

AP39 Quantitative Differentiation: Head-to-Head Evidence Against Comparator Compounds


Mitochondrial Targeting Confers >1000-Fold Potency Advantage Over Na2S in Hyperglycemic Endothelial Injury

AP39 and its structurally related mitochondria-targeted analog AP123 demonstrated cytoprotective efficacy at concentrations 1000-fold lower than the conventional H2S donor Na2S in hyperglycemic microvascular endothelial cells. Both AP39 and AP123 were effective at 30–300 nM, whereas Na2S required substantially higher concentrations to achieve comparable protection [1]. This potency differential is directly attributable to mitochondrial targeting via the TPP+ moiety, which concentrates H2S delivery to the subcellular compartment where hyperglycemia-induced oxidant production originates [2].

Endothelial dysfunction Diabetic complications Mitochondrial bioenergetics

AP39 Superior to GYY4137 in Renal Cell Protection from Hypoxia-Reoxygenation Injury

In a direct comparative study using porcine kidney tubular epithelial cells (LLC-PK1) subjected to warm hypoxia followed by re-oxygenation, AP39 (200 nM) demonstrated superior protective efficacy compared to the non-targeted slow-release H2S donor GYY4137 [1]. AP39 treatment resulted in significant reduction of both apoptosis and reactive oxygen species (ROS) levels relative to control, whereas GYY4137 did not achieve comparable reductions. Notably, BCL2 and BID gene expression showed no significant changes with either compound, indicating that AP39's protective mechanism operates independently of these canonical apoptotic regulators [2].

Renal ischemia-reperfusion Kidney transplantation Acute kidney injury

AP39 Reduces Myocardial Infarct Size Independent of RISK Pathway, Unlike Na2S Which Requires NO Signaling

In anesthetized rats subjected to myocardial ischemia (30 min) followed by reperfusion (120 min), AP39 reduced infarct size in a dose-dependent manner across 0.01, 0.1, and 1 μmol·kg−1 i.v. doses [1]. Unlike Na2S, AP39's cardioprotective effect was not abrogated by inhibition of PI3K/Akt, eNOS, or sGC—key components of the RISK (Reperfusion Injury Salvage Kinase) pathway—and Western blot analysis confirmed AP39 did not induce phosphorylation of Akt, eNOS, GSK-3β, or ERK1/2 [2]. A separate comparative study further demonstrated that AP39 directly increased mitochondrial Ca2+ retention capacity (indicating reduced permeability transition pore opening propensity), whereas Na2S exhibited no direct mitochondrial effect and required intact NO signaling for protection [3].

Myocardial ischemia-reperfusion Cardioprotection Mitochondrial permeability transition

AP39 Protects Against Oxidative Mitochondrial DNA Damage, Whereas Control Compounds AP219 and ADT-OH Show No Protective Effect

In bEnd.3 murine microvascular endothelial cells subjected to glucose oxidase-induced oxidative stress, AP39 pretreatment (100 nM) protected against preferential mitochondrial DNA (mtDNA) damage, as quantified by Long Amplicon PCR [1]. In direct comparative experiments measuring MTT reduction as a viability endpoint under identical oxidative stress conditions, neither the non-TPP+ H2S-releasing moiety ADT-OH (100 nM) nor the TPP+-conjugated control compound AP219 (which lacks the H2S-donating dithiolethione functionality) provided any protective effect [2]. This demonstrates that both mitochondrial targeting (TPP+ moiety) and H2S-releasing capacity (ADT-OH moiety) are essential and synergistic for cytoprotection.

Mitochondrial DNA integrity Oxidative stress Endothelial dysfunction

AP39 Hemodynamic Effects: T-Type Calcium Channel Inhibition Not Observed with Na2S or Control Compounds

In anesthetized Wistar rats, intravenous administration of AP39 (0.25–1 µmol·kg−1) produced transient but significant decreases in blood pressure, heart rate, and pulse wave velocity, whereas equimolar doses of Na2S and the control compounds AP219 and ADT-OH had no significant hemodynamic effects [1]. Electrophysiological studies on isolated cardiac membrane channels revealed that AP39 significantly inhibited Ca2+ current through all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3), decreased RyR2 channel activity, and increased Cl− channel conductance and mean open time [2]. In L-NAME-treated hypertensive rats (a model of reduced NO bioavailability), AP39 produced a prolonged reduction in systolic blood pressure not observed with comparator compounds [3].

Cardiovascular pharmacology Hemodynamics Ion channel modulation

AP39: Validated Research Applications Driven by Quantitative Differentiation Evidence


Organ Preservation and Transplantation Research

AP39 supplementation of University of Wisconsin (UW) preservation solution protects cardiac grafts against prolonged cold ischemia-reperfusion injury in murine heart transplantation models, with preserved grafts demonstrating significantly improved function by quantitative ultrasound and reduced tissue fibrosis after 24-hour cold storage at 4°C [1]. In liver transplantation models, AP39 added to static cold storage solution reduced hepatocellular damage markers (ALT and AST), decreased apoptosis, and improved bile production and energy charge during simulated transplantation via normothermic machine perfusion [2]. Normothermic ex vivo kidney perfusion combined with AP39 administration decreased oxidative stress and inflammation while improving graft function after warm ischemia, indicating additive benefit beyond perfusion alone [3].

Ischemia-Reperfusion Injury Modeling Across Multiple Organs

AP39 provides robust protection in ischemia-reperfusion models where non-targeted H2S donors have limited or NO-dependent efficacy. Post-stroke administration of AP39 (100 nmol/kg i.v., single dose at 10 minutes after reperfusion) in a rat transient middle cerebral artery occlusion (MCAO) model reduced neurological deficits, decreased infarct volume, and suppressed neuroinflammation including microglial activation [1]. In myocardial reperfusion, AP39 (0.01–1 µmol·kg−1) reduces infarct size independently of RISK pathway activation, a mechanism distinct from Na2S [2]. Renal hypoxia-reoxygenation studies demonstrate superior protection with AP39 compared to GYY4137 [3].

Mitochondrial Dysfunction and Bioenergetic Studies

AP39 exhibits concentration-dependent biphasic modulation of mitochondrial function: at 30–100 nM, it stimulates mitochondrial electron transport and cellular bioenergetics in endothelial cells, while higher concentrations (≥300 nM) produce inhibitory effects [1]. In hyperglycemic endothelial cells, AP39 (30–300 nM) decreases mitochondrial membrane hyperpolarization, inhibits mitochondrial oxidant production, and increases electron transport at respiratory complex III [2]. In high-fat diet-induced liver injury models, AP39 (0.05–0.1 mg/kg/day i.v. for 7 weeks) restores mitochondrial membrane potential, reduces mitochondrial swelling, protects mtDNA, and alleviates oxidative stress markers including increased GSH and SOD activity [3].

Cardiovascular Pharmacology: NO-Independent Cardioprotection

For cardiovascular studies where NO bioavailability may be compromised (hypertension, endothelial dysfunction, L-NAME treatment), AP39 offers unique utility because its protective effects are NO-independent—unlike Na2S which requires intact NO signaling for cardioprotection [1]. AP39 directly increases mitochondrial Ca2+ retention capacity (decreased permeability transition pore susceptibility) and exerts hemodynamic effects including T-type calcium channel inhibition not observed with Na2S or control compounds [2]. This makes AP39 the appropriate H2S donor for experiments investigating NO-deficient pathological states or direct mitochondrial mechanisms of cardioprotection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.